
4-Amino-3-chlorophenylboronic acid
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Overview
Description
(4-Amino-3-chlorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. (4-Amino-3-chlorophenyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in the synthesis of biaryl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-amino-3-chlorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of (4-amino-3-chlorophenyl)boronic acid often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are carried out under mild conditions, making them suitable for large-scale production. The use of environmentally benign reagents and catalysts further enhances the industrial viability of this method .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-3-chlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various boronic acid derivatives, while reduction can produce aminophenyl derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
4-Amino-3-chlorophenylboronic acid exhibits significant potential in medicinal chemistry, particularly due to its ability to act as a pharmacophore in drug design. It is involved in various therapeutic applications, including:
- Anticancer Activity : The compound has been studied for its ability to enhance the effectiveness of cancer therapies. For instance, it has been used in combination therapies with agents like bortezomib to overcome drug resistance in aggressive lymphomas .
- Antiviral Properties : Research indicates that boronic acids, including this compound, possess antiviral capabilities. They can inhibit viral replication, making them candidates for antiviral drug development .
- Sensor Development : The compound has been utilized in the development of sensors for detecting biomolecules due to its ability to form reversible covalent bonds with diols, which is a critical feature in sensor technology .
Table 1: Summary of Medicinal Applications
Co-crystallization Studies
Recent studies have explored the co-crystallization of this compound with various pharmaceutical compounds. This technique can improve the solubility and stability of drugs, which is crucial for their efficacy.
- Co-crystals with Aciclovir : The co-crystallization of this compound with aciclovir has shown altered thermal properties compared to the individual components. This suggests potential improvements in drug performance through enhanced solubility and stability .
This compound serves as a key intermediate in organic synthesis, particularly in the formation of complex organic molecules through cross-coupling reactions.
- Cross-Coupling Reactions : It is frequently employed in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals .
Table 3: Synthetic Applications
Reaction Type | Description | References |
---|---|---|
Suzuki-Miyaura Coupling | Essential for synthesizing biaryl compounds used in drug development |
Case Study 1: Combination Therapy with Bortezomib
A clinical study investigated the efficacy of combining this compound with bortezomib for treating advanced stage aggressive lymphomas. Results indicated improved patient outcomes by overcoming drug resistance mechanisms .
Case Study 2: Co-crystallization with Aciclovir
Research on the co-crystallization of this compound with aciclovir demonstrated significant changes in thermal behavior, suggesting enhanced stability and potential for improved pharmacokinetics .
Mechanism of Action
The mechanism of action of (4-amino-3-chlorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
- (4-Chlorophenyl)boronic acid
- (4-Aminophenyl)boronic acid
- (3-Amino-4-chlorophenyl)boronic acid
Comparison: (4-Amino-3-chlorophenyl)boronic acid is unique due to the presence of both amino and chloro substituents on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, (4-chlorophenyl)boronic acid lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, (4-aminophenyl)boronic acid does not have the chloro group, which affects its behavior in electrophilic aromatic substitution reactions .
Biological Activity
4-Amino-3-chlorophenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H7BClNO2
- Molecular Weight : 171.4 g/mol
- CAS Number : 850689-36-0
This compound belongs to the class of boronic acids, which are known for their ability to interact with various biological targets, including enzymes and receptors.
This compound exhibits several biological activities:
- Inhibition of Protein Tyrosine Kinases (PTKs) : It has been shown to inhibit various PTKs, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to reduced cell proliferation in cancer cell lines .
- Antiviral Activity : The compound has demonstrated efficacy against several viruses, including HIV and HCV, by interfering with viral replication processes .
- Antimicrobial Properties : Its activity against bacterial strains suggests potential use as an antibiotic or in combination therapies for treating infections .
Case Studies and Research Findings
- Inhibition of FABP4 : Recent studies have optimized derivatives of 4-amino compounds for their ability to inhibit fatty acid-binding protein 4 (FABP4), which is implicated in obesity and diabetes. A notable derivative showed an IC50 value of 1.57 μM, indicating strong inhibitory potential .
- Antiviral Research : A study highlighted the compound's interaction with the protease of HCV, suggesting that it could serve as a lead compound for developing antiviral therapies. The mechanism involves binding to the active site of the protease, thereby inhibiting its function .
- Antimicrobial Activity : Research into its antimicrobial effects has revealed that this compound can inhibit the growth of various bacterial pathogens, making it a candidate for further development as an antibiotic agent .
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Q & A
Q. What are the key structural and physicochemical properties of 4-amino-3-chlorophenylboronic acid, and how do they influence its reactivity in cross-coupling reactions?
Basic Research Focus
The compound’s molecular formula is C₆H₆BClNO₂ , with a molecular weight of 187.43 g/mol . Its IUPAC name, (3-amino-4-chlorophenyl)boronic acid , indicates a boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position, an amino group (-NH₂) at the 3-position, and a chlorine substituent at the 4-position. The electron-withdrawing chlorine and electron-donating amino group create a polarized aromatic system, enhancing its reactivity in Suzuki-Miyaura couplings by modulating the boronic acid’s Lewis acidity .
Methodological Insight : Use X-ray crystallography or NMR (¹H, ¹³C, ¹¹B) to confirm regiochemistry and boron coordination. For reactivity studies, compare coupling yields with derivatives lacking substituents (e.g., 4-chlorophenylboronic acid) to isolate electronic effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
While direct safety data for this compound are limited, structurally similar boronic acids (e.g., (4-amino-3-methylphenyl)boronic acid) require:
- PPE : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Storage : Keep in airtight containers at 0–6°C for stability .
Methodological Insight : Conduct a risk assessment using SDS of analogs (e.g., 4-formylphenylboronic acid) . In case of exposure, rinse skin with water for 15 minutes and seek medical attention if inhaled .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Advanced Research Focus
Synthesis typically involves:
Borylation : Lithiation of 3-amino-4-chlorobromobenzene followed by reaction with triisopropyl borate.
Hydrolysis : Acidic hydrolysis to yield the boronic acid .
Methodological Insight :
- Catalyst Optimization : Use Pd(dppf)Cl₂ to reduce byproducts.
- Purification : Recrystallize from ethanol/water (1:3) to remove unreacted precursors. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. What are the challenges in employing this compound in Suzuki-Miyaura couplings with electron-deficient aryl halides?
Advanced Research Focus
The amino group can coordinate to palladium catalysts, leading to deactivation. Challenges include:
- Competitive Side Reactions : Protodeboronation under basic conditions.
- Low Solubility : In aqueous reaction media.
Methodological Insight :
- Condition Screening : Use mixed solvents (THF/H₂O) and milder bases (K₂CO₃ instead of NaOH).
- Ligand Selection : Add SPhos or XPhos ligands to stabilize Pd intermediates .
Q. How should researchers address contradictions in reported stability data for arylboronic acids during long-term storage?
Advanced Research Focus
Discrepancies arise from:
- Hydration State : Anhydrous vs. hydrated forms degrade at different rates.
- Temperature Sensitivity : Some studies recommend refrigeration (0–6°C) , while others use desiccators at room temperature.
Methodological Insight :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Storage Solutions : Use vacuum-sealed vials with molecular sieves .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Advanced Research Focus
- NMR : ¹¹B NMR (δ ~30 ppm confirms boronic acid; shifts indicate hydration). ¹H NMR detects NH₂ protons (δ 5.5–6.5 ppm, broad) .
- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ expected at m/z 186.4).
- IR : B-O stretching (~1350 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Methodological Insight : For trace impurities, use LC-MS with a HILIC column to separate polar byproducts.
Q. How does the chlorine substituent influence the compound’s reactivity compared to other halogenated phenylboronic acids?
Advanced Research Focus
The meta -chlorine (relative to boron) increases electrophilicity at the boron center, accelerating transmetalation in couplings. However, steric hindrance may reduce reactivity with bulky substrates.
Methodological Insight : Compare kinetic data with 3-chloro-4-fluorophenylboronic acid to isolate electronic vs. steric effects .
Q. What strategies can mitigate protodeboronation during catalytic applications?
Advanced Research Focus
Protodeboronation is pH-dependent and exacerbated by protic solvents. Mitigation strategies:
- Low-Temperature Reactions : Conduct couplings at 25°C instead of reflux.
- Additives : Use glycerol or diols to stabilize boronate intermediates .
Methodological Insight : Monitor reaction progress via ¹H NMR to detect arylboronic acid depletion.
Properties
Molecular Formula |
C6H7BClNO2 |
---|---|
Molecular Weight |
171.39 g/mol |
IUPAC Name |
(4-amino-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 |
InChI Key |
OSCKSKWWNDSTTO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)Cl)(O)O |
Origin of Product |
United States |
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